molecular formula C17H14N2O6S2 B2751636 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide CAS No. 896316-22-6

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide

Cat. No.: B2751636
CAS No.: 896316-22-6
M. Wt: 406.43
InChI Key: ROJKLZGWMUNUOA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique molecular structure, which includes a furan ring, a thiophene ring, and a nitrobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Furan and Thiophene Rings: These rings are synthesized separately using standard organic synthesis techniques.

    Sulfonylation: The thiophene ring undergoes sulfonylation to introduce the sulfonyl group.

    Coupling Reaction: The furan and sulfonylated thiophene rings are coupled together using a suitable coupling agent.

    Nitrobenzamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide can be compared with other similar compounds, such as:

  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide .
  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide .

These compounds share similar structural features but differ in their functional groups and biological activities

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJKLZGWMUNUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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